molecular formula C10H16O2 B6229007 2-{spiro[2.5]octan-5-yl}acetic acid CAS No. 2168295-29-0

2-{spiro[2.5]octan-5-yl}acetic acid

Cat. No.: B6229007
CAS No.: 2168295-29-0
M. Wt: 168.2
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Description

2-{spiro[2.5]octan-5-yl}acetic acid is a synthetic spirocyclic compound of significant interest in pharmaceutical and organic chemistry research. This molecule features a spiro[2.5]octane scaffold—a fused system containing a cyclopropane ring and a cyclohexane ring sharing a single carbon atom—coupled with a flexible acetic acid side chain . The unique three-dimensional geometry and structural rigidity of the spiro[2.5]octane core make it a valuable scaffold in drug discovery, as it can help explore new chemical space and improve physicochemical properties . Spirocyclic compounds like this one are versatile intermediates in medicinal chemistry. The spiro[2.5]octane structure is a key motif in developing bioactive molecules, including Discoidin Domain Receptor 1 (DDR1) inhibitors investigated for potential applications in fibrosis, cancer, and inflammatory diseases . Furthermore, structurally similar oxaspiro[2.5]octane derivatives have been explored in metabolic disease research . The acetic acid functional group provides a synthetic handle for further derivatization, allowing researchers to conjugate the spiro scaffold to other pharmacophores or create amide and ester analogs for structure-activity relationship (SAR) studies. This product is intended for research applications as a chemical building block. Researchers can utilize it in the synthesis of more complex molecules, in library development for high-throughput screening, or as a starting material for constructing spirocyclic analogs. It is supplied as a high-purity material for use in laboratory settings only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2168295-29-0

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Initial Hydrolysis of (1-Cyanomethyl-cyclopropyl)-acetonitrile

The synthesis begins with the hydrolysis of (1-cyanomethyl-cyclopropyl)-acetonitrile, a nitrile precursor, to form (1-carboxymethyl-cyclopropyl)-acetic acid. This step is typically conducted under strongly basic aqueous conditions, such as potassium hydroxide (KOH) in water or aqueous ethanol, at elevated temperatures (80–100°C). The hydrolysis converts both nitrile groups into carboxylic acids, yielding a dicarboxylic acid intermediate critical for subsequent cyclization.

Cyclization to 6-Oxa-spiro[2.5]octane-5,7-dione

The dicarboxylic acid intermediate undergoes cyclization in the presence of a carboxylic acid anhydride-forming agent, such as acetic anhydride, in a high-boiling solvent like mesitylene. This step, performed at temperatures exceeding 120°C, facilitates intramolecular esterification and ring formation, producing 6-oxa-spiro[2.5]octane-5,7-dione. The oxa-spiro intermediate is pivotal for downstream functionalization.

Functionalization to 2-{Spiro[2.5]octan-5-yl}acetic Acid

To convert the dione into the target compound, a two-step reduction and hydrolysis sequence is employed:

  • Selective Ketone Reduction : The 7-keto group of 6-oxa-spiro[2.5]octane-5,7-dione is reduced to a methylene group using catalytic hydrogenation (H₂/Pd-C) or a Wolff-Kishner reduction (NH₂NH₂, NaOH, ethylene glycol). This yields spiro[2.5]octan-5-yl-acetic acid lactone.

  • Lactone Hydrolysis : The lactone ring is hydrolyzed under acidic (HCl, H₂O) or basic (NaOH, H₂O) conditions to release the free acetic acid moiety, resulting in this compound.

Alternative Route via Ring-Opening Methylation

Ring-Opening of 6-Oxa-spiro[2.5]octane-5,7-dione

In this pathway, 6-oxa-spiro[2.5]octane-5,7-dione undergoes ring-opening methylation using a methyl Grignard reagent (CH₃MgBr) or methyl copper complexes in tetrahydrofuran (THF). This reaction cleaves the ether oxygen, forming [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, which contains a ketone group adjacent to the cyclopropane ring.

Esterification and Cyclization

The ketone-bearing intermediate is esterified with methanol in the presence of hydrochloric acid to form [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester. Subsequent Claisen condensation under basic conditions (NaOMe/THF) induces cyclization, yielding spiro[2.5]octane-5,7-dione. This dione is then subjected to selective reduction as described in Section 1.3 to produce the target compound.

Direct Synthesis from Spiro[2.5]octane Derivatives

Alkylation of Spiro[2.5]octan-5-yl Halides

A less common but viable route involves the alkylation of spiro[2.5]octan-5-yl bromide or chloride with a cyanide nucleophile (KCN/EtOH). The resulting nitrile intermediate, 2-{spiro[2.5]octan-5-yl}acetonitrile, is hydrolyzed to the corresponding acetic acid using concentrated hydrochloric acid or sulfuric acid under reflux.

Comparative Analysis of Synthetic Methods

Method Key Steps Advantages Challenges
Hydrolysis/CyclizationHydrolysis → Cyclization → ReductionHigh-purity intermediatesMulti-step, moderate yields
Ring-Opening MethylationMethylation → Esterification → CyclizationScalable for industrial productionRequires stringent temperature control
Direct AlkylationHalogenation → Alkylation → HydrolysisFewer stepsLow functional group tolerance

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Hydrolysis of Nitriles : Aqueous ethanol (70–80°C) maximizes conversion while minimizing side reactions like decarboxylation.

  • Cyclization : Mesitylene as a solvent enables reflux (160°C) without decomposition, achieving >85% cyclization efficiency.

  • Reduction Steps : Wolff-Kishner conditions (180°C, NH₂NH₂) ensure complete ketone reduction but require careful exclusion of moisture.

Catalytic Systems

  • Hydrogenation Catalysts : Palladium on carbon (5% Pd-C) in ethanol affords 90–95% conversion to the lactone intermediate.

  • Grignard Reagents : Methyl magnesium bromide in THF achieves quantitative ring-opening methylation at 0°C to room temperature .

Chemical Reactions Analysis

Types of Reactions

2-{spiro[2.5]octan-5-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

The compound is recognized for its potential as an intermediate in the synthesis of pharmaceutical agents. Its unique spirocyclic structure allows for the modification of biological activity, making it a valuable building block in drug development. For instance, derivatives of spiro[2.5]octane have been studied for their effects on various biological pathways, including those related to metabolic disorders and cancer therapies .

Therapeutic Applications

Research indicates that derivatives of spiro[2.5]octan-5-yl compounds may exhibit anti-inflammatory and analgesic properties. These compounds are being investigated for their potential use in treating conditions such as arthritis and chronic pain syndromes. Their mechanism of action may involve modulation of specific biochemical pathways that regulate pain and inflammation .

Organic Synthesis

Synthetic Methodologies

The synthesis of 2-{spiro[2.5]octan-5-yl}acetic acid typically involves multi-step synthetic routes that may include reactions such as Wittig reactions and Michael additions. These methodologies are crucial for producing the compound with high purity and yield, which is essential for further applications in research and industry .

Intermediates in Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow chemists to create a variety of derivatives that can be tailored for specific applications, including agrochemicals and specialty chemicals used in materials science .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of spiro[2.5]octane derivatives highlighted the challenges faced during traditional synthetic routes, such as low yields and lengthy reaction times. Researchers developed a streamlined process that improved yields significantly while reducing the number of steps required for synthesis .

In another investigation, a series of spiro[2.5]octane derivatives were screened for their biological activity against various cancer cell lines. The results indicated that certain modifications to the spirocyclic structure enhanced cytotoxicity, suggesting potential leads for new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-{spiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Data Tables

Table 1: Adsorption Performance Comparison
Compound Max. U(VI) Removal (%) Optimal pH Equilibrium Time Reusability (Cycles) Key Functional Groups
ASBB 97.8 6.0 5 min >5 -COOH, -COO⁻
Fe₃O₄-SBB 90.0 5.5 15 min 3 Fe₃O₄, -OH
Amidoxime Polymers 95.0 7.5 30 min 4 -NH₂, -C=N-OH
Nitric Acid-Modified Biochar 94.5 4.0 10 min 2 -NO₂, -OH
Table 2: Surface Properties of ASBB vs. SBB
Property SBB ASBB
BET Surface Area (m²/g) 112.4 145.6
-COOH Content (mmol/g) 0.04 0.15
Pore Volume (cm³/g) 0.12 0.18
U(VI) Capacity (mg/g) 11.8 22.3

Research Findings and Mechanisms

  • Functional Group Role: ASBB’s -COOH groups deprotonate to -COO⁻ at pH 6.0, enabling electrostatic attraction and monodentate coordination with UO₂²⁺. FTIR and XPS confirm peak shifts (1,617 → 1,384 cm⁻¹) and U4f binding energy (382.4 eV), indicative of U(VI)-COO⁻ complexes .
  • Pore Expansion : Acetic acid etches SBB’s surface, increasing SSA by 29.5% and enhancing U(VI) diffusion .
  • Competitive Adsorption : ASBB shows selectivity for U(VI) over common ions (e.g., Ca²⁺, Mg²⁺) due to stronger carboxyl affinity .

Q & A

Q. How should researchers formulate hypotheses about the metabolic pathways of this compound?

  • Answer : Base hypotheses on analogy to structurally related compounds (e.g., ibuprofen’s β-oxidation). Use LC-MS/MS to identify phase I metabolites (hydroxylation, dehydrogenation) and phase II conjugates (glucuronidation). Computational tools like Meteor (Lhasa Ltd.) predict plausible pathways .

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